1-Bromo-4-(1-chloroethyl)benzene

Description

BenchChem offers high-quality 1-Bromo-4-(1-chloroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(1-chloroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

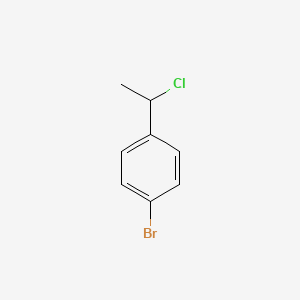

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1-chloroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBCXCXQMLHBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561658 | |

| Record name | 1-Bromo-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20488-10-2 | |

| Record name | 1-Bromo-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: 1-Bromo-4-(1-chloroethyl)benzene

A Strategic Bifunctional Scaffold for Modular Synthesis[1][2]

Executive Summary

1-Bromo-4-(1-chloroethyl)benzene (CAS: 20488-10-2) is a high-value bifunctional intermediate characterized by two distinct electrophilic sites: a secondary benzylic chloride and an aryl bromide .[1][2] This "Janus-faced" reactivity profile allows for orthogonal functionalization, making it a critical building block in the synthesis of complex pharmaceuticals (particularly SGLT2 inhibitors and antihistamines), agrochemicals, and advanced materials.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and a strategic framework for exploiting its divergent reactivity.

Chemical Identity & Physical Properties[1][4][5][6]

The compound exists as a dense, high-boiling liquid. Its asymmetry at the benzylic position creates a chiral center, though it is typically supplied as a racemate for general synthetic use.

| Property | Data |

| CAS Number | 20488-10-2 |

| IUPAC Name | 1-Bromo-4-(1-chloroethyl)benzene |

| Molecular Formula | C₈H₈BrCl |

| Molecular Weight | 219.51 g/mol |

| Physical State | Liquid (Colorless to pale yellow) |

| Boiling Point | ~110–115 °C at 10 mmHg (Predicted) |

| Density | ~1.51 g/mL |

| Refractive Index | n20/D 1.57 (Typical) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Stability | Moisture sensitive (slow hydrolysis of benzylic chloride) |

Synthetic Methodology

The most robust synthetic pathway avoids the poor selectivity of direct radical halogenation of ethylbenzene. Instead, a stepwise reduction-chlorination protocol from 4'-bromoacetophenone is the industry standard for high purity.[1]

Protocol: Stepwise Synthesis from 4'-Bromoacetophenone[1]

-

Reduction: 4'-Bromoacetophenone is reduced using Sodium Borohydride (NaBH₄) in Methanol at 0°C to yield 1-(4-bromophenyl)ethanol .[1]

-

Technical Note: Maintain temperature <10°C to prevent side reactions.

-

-

Chlorination: The intermediate alcohol is treated with Thionyl Chloride (SOCl₂) in Dichloromethane (DCM) with a catalytic amount of DMF.

Visualization: Synthetic Pathway

Caption: Stepwise conversion of 4'-bromoacetophenone to the target halide via reduction and deoxychlorination.

Reactivity Profile: The "Janus" Strategy

The utility of 1-Bromo-4-(1-chloroethyl)benzene lies in the ability to react the two halogen sites independently.[1]

-

Site A (Benzylic Chloride): Highly reactive toward nucleophiles via S_N1 (due to benzylic stabilization) or S_N2 mechanisms.

-

Site B (Aryl Bromide): Inert to standard nucleophiles but highly reactive in transition-metal catalyzed cross-couplings (Suzuki, Heck) or metal-halogen exchange.[1]

Strategic Divergence Map

The following diagram illustrates how to selectively engage one site while leaving the other intact.

Caption: Divergent reaction pathways. Path A (Green) targets the alkyl halide; Path B (Red) targets the aryl halide.

Detailed Reaction Protocols

1. Benzylic Substitution (Site A Focus)

-

Reaction: Formation of 1-Bromo-4-(1-azidoethyl)benzene.[1]

-

Reagents: Sodium Azide (NaN₃), DMF.

-

Conditions: Stir at Room Temperature for 4–6 hours.

-

Mechanism: Predominantly S_N2.

-

Critical Control: Avoid strong bases (like alkoxides in alcohol) which promote E2 elimination to 4-bromostyrene.[1]

2. Suzuki-Miyaura Coupling (Site B Focus)

-

Reaction: Coupling with Phenylboronic acid.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–3 mol%).[1]

-

Base: K₂CO₃ or K₃PO₄ (Weak bases preferred to avoid hydrolyzing the benzylic chloride).

-

Solvent: Toluene/Water or DME/Water.

-

Selectivity: The aryl bromide undergoes oxidative addition with Pd(0). The benzylic chloride is generally stable to Pd(0) under these conditions, provided the temperature is controlled (<80°C).

3. Metal-Halogen Exchange (Cautionary Note)

-

Attempting to form the Grignard or Lithio-species at the aryl position is risky .

-

Risk:[6][4] Lithium-halogen exchange (e.g., with n-BuLi) can lead to rapid elimination of the benzylic chloride or Wurtz-type coupling.[1]

-

Alternative: If organometallic functionalization is required, perform the Suzuki coupling first, or protect the benzylic position (e.g., convert Cl to OMe) before metallation.

Handling & Safety (SDS Summary)

-

Hazards:

-

Skin/Eye Irritant: Benzylic halides are potent lachrymators (tear-inducing).[1] Handle only in a fume hood.

-

Corrosive: Hydrolyzes to produce HCl upon contact with moisture.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Keep dry to prevent hydrolysis to the alcohol.

References

- Synthesis via Reduction/Chlorination: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General protocols for conversion of acetophenones to chloroethylbenzenes).

-

Suzuki Coupling Selectivity

-

Benzylic Reactivity

-

Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 56(4), 571-752.[1] (Mechanistic insight into secondary benzylic halide reactivity).

-

-

Physical Properties & CAS Data

Sources

"CAS number for 1-Bromo-4-(1-chloroethyl)benzene"

Technical Monograph: 1-Bromo-4-(1-chloroethyl)benzene

CAS Registry Number: 20488-10-2

Synonyms: 1-(4-Bromophenyl)ethyl chloride; 4-Bromo-

Part 1: Executive Summary & Identity

1-Bromo-4-(1-chloroethyl)benzene is a high-value bifunctional halogenated intermediate used extensively in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Its utility stems from its orthogonal reactivity : it possesses a stable aryl bromide motif suitable for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a highly reactive benzylic chloride moiety prone to nucleophilic substitution.

This duality allows researchers to selectively functionalize either end of the molecule, making it a critical "linchpin" scaffold for constructing chiral benzylic amines and ethers.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data | Note |

| Molecular Formula | ||

| Molecular Weight | 219.51 g/mol | |

| Physical State | Colorless to pale yellow liquid | May darken upon storage due to trace HCl release. |

| Boiling Point | ~105–110 °C (at 10 mmHg) | Estimated based on structural analogs; degrades at atm pressure. |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrolytically unstable in water. |

| Chirality | Racemic (unless resolved) | Contains one stereocenter at the |

Part 2: Synthetic Pathways & Mechanism

The synthesis of CAS 20488-10-2 is most robustly achieved via the functionalization of 4'-bromoacetophenone. Unlike direct halogenation of ethylbenzene, which suffers from poor regioselectivity, this route guarantees the correct oxidation state and position of the halogen.

Primary Route: Reduction-Chlorination Sequence

This two-step protocol is preferred for laboratory and pilot-scale production due to its high yield and operational simplicity.

-

Step 1: Reduction

-

Step 2: Deoxychlorination

-

Reagent: Thionyl Chloride (

) or conc. HCl. -

Mechanism: The hydroxyl group is converted to a good leaving group (chlorosulfite or protonated alcohol), followed by nucleophilic attack by chloride.

-

Critical Insight: The reaction proceeds largely via an

mechanism due to the stability of the secondary benzylic carbocation intermediate. This results in a racemic product even if the starting alcohol is chiral, unless specific stereoinvertive conditions (

-

Alternative Route: Hydrohalogenation of Styrene

-

Precursor: 4-Bromostyrene.

-

Reagent: Dry HCl gas (anhydrous).

-

Selectivity: Follows Markovnikov’s Rule .[5] The proton adds to the terminal methylene (

) to form the stable benzylic cation, which is then trapped by chloride to yield the 1-chloroethyl product. -

Note: Radical conditions must be avoided to prevent anti-Markovnikov addition (which would yield the 2-chloroethyl isomer).

Part 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the retrosynthetic logic and the divergent reactivity profile of the molecule.

Figure 1: Synthesis from 4'-bromoacetophenone and divergent reactivity pathways utilizing the orthogonal halogen handles.

Part 4: Experimental Protocols & Validation

Protocol: Synthesis from 1-(4-Bromophenyl)ethanol

Safety Warning: Thionyl chloride is corrosive and releases toxic

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, addition funnel, and a gas scrubber (NaOH trap).

-

Dissolution: Dissolve 10.0 g (50 mmol) of 1-(4-bromophenyl)ethanol in 50 mL of anhydrous Dichloromethane (DCM). Cool to 0°C.

-

Addition: Add Thionyl Chloride (

, 4.0 mL, 55 mmol) dropwise over 20 minutes.-

Observation: Gas evolution (

,

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (

) should disappear, replaced by a less polar spot ( -

Workup: Quench carefully with saturated

solution. Separate the organic layer, wash with brine, and dry over -

Purification: Concentrate under reduced pressure. The residue is typically pure enough for use. If necessary, purify via vacuum distillation (approx. 110°C @ 10 mmHg).

Quality Control (QC) Parameters

-

1H NMR (CDCl3, 400 MHz): Look for the diagnostic quartet at

5.1 ppm ( -

Purity Check: GC-MS is preferred over HPLC due to the compound's lack of ionizable groups and potential hydrolytic instability in reversed-phase mobile phases.

Part 5: Applications in Drug Development

1. Chiral Benzylic Amines:

The benzylic chloride is highly susceptible to

2. Orthogonal Cross-Coupling: The aryl bromide remains intact during mild nucleophilic substitutions at the alkyl chloride. This allows researchers to first install a complex amine side chain, and subsequently couple the aromatic ring to a heterocycle using Palladium catalysis. This order of operations is crucial when the side chain is sensitive to Pd-coupling conditions.

3. "Masked" Styrenes: Treatment with a strong base (e.g., KOtBu) effects dehydrohalogenation to regenerate the styrene moiety. This is useful for introducing a 4-bromostyrene unit into a polymerization sequence after purification.

References

-

PubChem. (2025).[6] Compound Summary: 1-Bromo-4-(1-chloroethyl)benzene (CAS 20488-10-2).[2] National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Regioselectivity in Hydrohalogenation: Markovnikov's Rule. Retrieved from [Link]

Sources

- 1. Buy 1-Bromo-4-(1-chloroethyl)benzene | 20488-10-2 [smolecule.com]

- 2. 1-Bromo-4-(1-chloroethyl)benzene | 20488-10-2 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. SATHEE CUET: Markovnikov'S Rule [cuet.iitk.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1-Bromo-4-(1-bromoethyl)benzene | C8H8Br2 | CID 9838146 - PubChem [pubchem.ncbi.nlm.nih.gov]

"potential pharmaceutical applications of 1-Bromo-4-(1-chloroethyl)benzene"

An In-depth Technical Guide to the Potential Pharmaceutical Applications of 1-Bromo-4-(1-chloroethyl)benzene

Abstract

1-Bromo-4-(1-chloroethyl)benzene is a bifunctional halogenated alkylbenzene with significant potential as a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its prospective applications in drug discovery and development. By leveraging its two distinct reactive sites—the aryl bromide and the benzylic chloride—a diverse array of pharmacologically relevant scaffolds can be accessed. This document explores potential synthetic pathways, hypothesized biological targets, and provides detailed experimental protocols for the derivatization of this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bifunctional Building Blocks in Drug Discovery

The quest for novel therapeutic agents is an intricate process, often hinging on the creative and efficient synthesis of complex molecular architectures. Bifunctional building blocks, possessing two distinct reactive handles, are invaluable assets in this endeavor. They offer a streamlined approach to molecular diversification, enabling the systematic exploration of chemical space around a core scaffold. 1-Bromo-4-(1-chloroethyl)benzene, with its chemically orthogonal aryl bromide and benzylic chloride moieties, epitomizes such a strategic starting material. The differential reactivity of these two sites allows for a stepwise and controlled elaboration of the molecule, paving the way for the synthesis of a wide range of potential drug candidates.

Physicochemical Properties of 1-Bromo-4-(1-chloroethyl)benzene

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 20488-10-2 | [1] |

| Molecular Formula | C₈H₈BrCl | [1] |

| Molecular Weight | 219.5 g/mol | [1] |

| IUPAC Name | 1-bromo-4-(1-chloroethyl)benzene | [1] |

| Canonical SMILES | CC(C1=CC=C(C=C1)Br)Cl | [1] |

| InChI Key | GRBCXCXQMLHBTA-UHFFFAOYSA-N | [1] |

Synthesis of 1-Bromo-4-(1-chloroethyl)benzene

The accessibility of a building block is a critical factor in its widespread adoption. 1-Bromo-4-(1-chloroethyl)benzene can be synthesized through several established methods, primarily involving electrophilic aromatic substitution or functionalization of a pre-existing aromatic core.

Electrophilic Aromatic Bromination

A common and direct route involves the bromination of (1-chloroethyl)benzene. This reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to facilitate the electrophilic attack on the aromatic ring.[2] The para-substitution is generally favored due to the ortho,para-directing nature of the alkyl group.

Friedel-Crafts Alkylation

Alternatively, a Friedel-Crafts alkylation of bromobenzene with 1,1-dichloroethane can be employed.[2] This reaction, catalyzed by a strong Lewis acid, introduces the 1-chloroethyl moiety onto the brominated aromatic ring. Careful control of reaction conditions is necessary to minimize side reactions and polysubstitution.

The Dual Reactivity of 1-Bromo-4-(1-chloroethyl)benzene: A Gateway to Diverse Scaffolds

The synthetic utility of 1-Bromo-4-(1-chloroethyl)benzene lies in the differential reactivity of its two halogen atoms. This allows for a sequential and selective functionalization, as illustrated in the workflow below.

Figure 1: Synthetic pathways leveraging the dual reactivity of 1-Bromo-4-(1-chloroethyl)benzene.

Reactions at the Aryl Bromide

The bromine atom on the aromatic ring is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are staples in modern medicinal chemistry.[2]

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. This is a robust method for constructing biaryl scaffolds, which are prevalent in many drug classes.

-

Sonogashira Coupling: The coupling of the aryl bromide with terminal alkynes, catalyzed by palladium and copper, yields arylalkynes. These can serve as precursors for various heterocyclic systems or as linkers in more complex molecules.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of aryl-nitrogen bonds, providing access to a vast array of substituted anilines and related compounds. Arylamines are a common feature in kinase inhibitors and other targeted therapies.

Reactions at the Benzylic Chloride

The chlorine atom at the benzylic position is susceptible to nucleophilic substitution, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions and the nucleophile.[2] This allows for the introduction of a diverse set of functional groups.

-

Nucleophilic Substitution: A wide variety of nucleophiles, including alcohols, phenols, amines, and thiols, can displace the chloride to form ethers, secondary/tertiary amines, and thioethers, respectively. This is a straightforward way to introduce polar functional groups and modulate the pharmacokinetic properties of a molecule.

-

Friedel-Crafts Alkylation: The benzylic chloride can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds, leading to the formation of diarylalkane structures.

Potential Pharmaceutical Applications and Hypothesized Biological Targets

While direct biological activity of 1-Bromo-4-(1-chloroethyl)benzene is not extensively reported, its derivatives have the potential to interact with a range of biological targets. The structural motifs accessible from this building block are found in numerous approved drugs and clinical candidates.

Styrene Derivatives in Medicinal Chemistry

The core structure of 1-Bromo-4-(1-chloroethyl)benzene is related to styrene. Styrene derivatives have been investigated for a variety of biological activities, including anti-inflammatory and anticancer properties.[3][4] For instance, the photocatalytic intermolecular bromonitroalkylation of styrenes has been used to synthesize cyclopropylamine derivatives that are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in oncology.[5][6]

Bioisosterism: A Strategy for Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of drug design.[7][8][9][10][11] The bromo and chloro substituents on 1-Bromo-4-(1-chloroethyl)benzene can be considered as bioisosteric replacements for other groups. For example, a chloro group can sometimes be interchanged with a methyl group to influence metabolism or with other halogens to modulate lipophilicity and electronic properties.[8] This opens up possibilities for fine-tuning the properties of drug candidates derived from this starting material.

Access to Phenylethylamine Scaffolds

Through nucleophilic substitution at the benzylic chloride with nitrogen nucleophiles, derivatives of phenylethylamine can be synthesized. The phenylethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of many neurotransmitter-modulating drugs and other CNS-active agents. Copper-catalyzed one-pot functionalization of styrenes has been shown to be an effective method for accessing pharmaceutically relevant phenylethylamine triazole scaffolds.[12]

Experimental Protocols

The following are representative, detailed protocols for the functionalization of 1-Bromo-4-(1-chloroethyl)benzene.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-(1-chloroethyl)benzene with Phenylboronic Acid

Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

1-Bromo-4-(1-chloroethyl)benzene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

Toluene, Ethanol, Water (4:1:1 mixture)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Bromo-4-(1-chloroethyl)benzene, phenylboronic acid, and potassium carbonate.

-

Add the solvent mixture (toluene/ethanol/water) and degas the solution by bubbling with N₂ for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 4-(1-chloroethyl)-1,1'-biphenyl.

Protocol 2: Nucleophilic Substitution of 1-Bromo-4-(1-chloroethyl)benzene with Morpholine

Materials:

-

1-Bromo-4-(1-chloroethyl)benzene (1.0 eq)

-

Morpholine (2.5 eq)

-

Potassium carbonate (2.0 eq)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve 1-Bromo-4-(1-chloroethyl)benzene in acetonitrile.

-

Add potassium carbonate and morpholine to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using a DCM/methanol gradient to afford 4-(1-(4-bromophenyl)ethyl)morpholine.

Safety and Handling

As with all halogenated organic compounds, 1-Bromo-4-(1-chloroethyl)benzene and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14][15][16][17] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[13][15][16][17]

Conclusion and Future Outlook

1-Bromo-4-(1-chloroethyl)benzene is a readily accessible and highly versatile bifunctional building block with significant untapped potential in pharmaceutical research. Its orthogonal reactive sites provide a powerful platform for the efficient synthesis of diverse and complex molecular scaffolds. By employing modern synthetic methodologies, such as palladium-catalyzed cross-coupling and nucleophilic substitution reactions, a wide array of derivatives can be generated for biological screening. Future research should focus on the systematic exploration of the chemical space accessible from this starting material and the evaluation of the resulting compounds in relevant biological assays. The strategic application of bioisosteric principles in the design of derivatives could further enhance the prospects of identifying novel drug candidates. This guide serves as a foundational resource to stimulate and support such endeavors in the ongoing quest for new and improved therapeutics.

References

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563. [Link]

-

Kim, J., Lee, S., Kim, J., & Lee, J. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(2), 263-267*. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-chloro- (CAS 106-39-8). Retrieved from [Link]

- Sharma, A., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

-

Wu, J. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

-

ResearchGate. (2024). (PDF) Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (1-BROMOETHYL)BENZENE | CAS 585-71-7. Retrieved from [Link]

-

O'Brien, A. G., Mar-j-ah, A. A., & Moran, J. (2021). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. The Journal of Organic Chemistry, 86(17), 11993–12000. [Link]

-

PubChem. (n.d.). 1-Bromo-4-(1-bromoethyl)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Stable product reaction of styrene derivatives with aldehyde derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethyl-. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Studies on styrene derivatives. II. Synthesis and antiinflammatory activity of 3,5-di-tert-butyl-4-hydroxystyrenes. Retrieved from [Link]

Sources

- 1. Buy 1-Bromo-4-(1-chloroethyl)benzene | 20488-10-2 [smolecule.com]

- 2. 1-Bromo-4-(1-chloroethyl)benzene | 20488-10-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 9. ctppc.org [ctppc.org]

- 10. chem-space.com [chem-space.com]

- 11. drughunter.com [drughunter.com]

- 12. Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

"literature review on 1-Bromo-4-(1-chloroethyl)benzene synthesis and reactions"

Executive Summary

1-Bromo-4-(1-chloroethyl)benzene (CAS: 20488-10-2) is a bifunctional aromatic intermediate critical to medicinal chemistry and materials science.[1] Its structural uniqueness lies in its orthogonal reactivity: it possesses a labile benzylic chloride for nucleophilic substitution and a stable aryl bromide for palladium-catalyzed cross-coupling. This duality allows for "divergent synthesis," enabling researchers to build complex scaffolds sequentially.

This guide provides a rigorous, evidence-based examination of its synthesis, reactivity profile, and handling protocols, designed for application scientists and process chemists.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 1-Bromo-4-(1-chloroethyl)benzene |

| Common Synonyms | 4-Bromo-α-methylbenzyl chloride; 1-(1-Chloroethyl)-4-bromobenzene |

| CAS Number | 20488-10-2 |

| Molecular Formula | C₈H₈BrCl |

| Molecular Weight | 219.51 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~115–120 °C at 15 mmHg (extrapolated) |

| Density | ~1.46 g/cm³ |

| Chirality | Contains one stereocenter (C1 of ethyl group); typically synthesized as a racemate.[2] |

Synthesis Strategies

The synthesis of 1-Bromo-4-(1-chloroethyl)benzene is most reliably achieved through the deoxychlorination of its alcohol precursor. While radical halogenation of ethylbenzene derivatives is possible, it often suffers from poor regioselectivity (benzylic vs. homobenzylic).

Primary Protocol: Deoxychlorination of 1-(4-Bromophenyl)ethanol

This route is preferred for its high yield (>90%) and operational simplicity. It utilizes Thionyl Chloride (

Reaction Scheme:

Step-by-Step Experimental Protocol

Note: This procedure must be performed in a fume hood due to the evolution of

-

Setup: Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap).

-

Starting Material: Charge the flask with 1-(4-Bromophenyl)ethanol (10.0 g, 50 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add Thionyl Chloride (

, 7.2 g, 4.4 mL, 60 mmol, 1.2 equiv) dropwise via the addition funnel over 30 minutes.-

Mechanistic Insight: The reaction proceeds via a chlorosulfite intermediate. In the absence of a base (like pyridine), the mechanism is typically

(Substitution Nucleophilic internal), which retains stereochemistry, though racemization is common in benzylic systems due to the stability of the carbocation character.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) until the starting alcohol is consumed.

-

Quench & Workup:

-

Slowly pour the reaction mixture into ice-cold water (100 mL) to quench excess thionyl chloride.

-

Separate the organic layer and wash sequentially with saturated

(2 x 50 mL) and brine (50 mL). -

Dry the organic phase over anhydrous

.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The residue is typically pure enough for downstream use. If necessary, purify via vacuum distillation or short-path silica plug filtration (eluting with hexanes).

Alternative Route: Hydrochlorination of 4-Bromostyrene

This method follows Markovnikov addition rules but requires handling 4-bromostyrene, which is prone to polymerization.

-

Reagents: Dry HCl gas bubbled through a solution of 4-bromostyrene in toluene at 0°C.

-

Pros: Atom economical.

-

Cons: Polymerization risk; requires handling gaseous HCl.

Reactivity Profile & Divergent Synthesis

The utility of 1-Bromo-4-(1-chloroethyl)benzene stems from its ability to undergo selective functionalization.[3]

Orthogonal Reactivity[12]

-

Site A (Benzylic Chloride): Highly reactive toward nucleophiles (

, -

Site B (Aryl Bromide): Inert to standard nucleophiles but highly reactive in metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Visualization of Reaction Pathways

Figure 1: Divergent synthesis pathways demonstrating the chemoselectivity between the benzylic chloride and aryl bromide moieties.

Synthesis Workflow Diagram

The following diagram outlines the logical flow for the synthesis and purification of the target molecule from commercially available precursors.

Figure 2: Step-by-step workflow for the laboratory-scale synthesis of 1-Bromo-4-(1-chloroethyl)benzene.

Safety & Handling (MSDS Highlights)

-

Hazards: The compound is a benzylic halide, making it a potential lachrymator (tear gas agent) and severe skin irritant. It can cause chemical burns.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Moisture sensitive (hydrolysis releases HCl).

-

Disposal: Halogenated organic waste.[4] Do not mix with strong alkalis or oxidizers.

References

-

PubChem. (n.d.).[5] 1-(1-Bromoethyl)-4-chlorobenzene (Isomer Reference).[4] National Library of Medicine. Retrieved from [Link]

Sources

"initial discovery and characterization of 1-Bromo-4-(1-chloroethyl)benzene"

[1]

Executive Summary

1-Bromo-4-(1-chloroethyl)benzene (CAS: 20488-10-2), also known as p-bromo-α-chloroethylbenzene, represents a critical class of bifunctionalized aromatic intermediates.[1] Characterized by the coexistence of a stable aryl bromide and a reactive benzylic chloride, this molecule serves as a versatile "Janus-faced" scaffold in medicinal chemistry. It allows for orthogonal functionalization—enabling metal-catalyzed cross-coupling at the aryl ring and nucleophilic substitution at the alkyl side chain. This guide reconstructs the technical genesis, synthesis, and physicochemical characterization of this compound, providing a robust roadmap for its utilization in modern drug discovery.

Chemical Identity & Significance[1][2][3]

| Property | Data |

| IUPAC Name | 1-Bromo-4-(1-chloroethyl)benzene |

| CAS Number | 20488-10-2 |

| Molecular Formula | C₈H₈BrCl |

| Molecular Weight | 219.51 g/mol |

| Structure | p-Br-C₆H₄-CH(Cl)CH₃ |

| Chirality | Contains one stereocenter at the benzylic position (racemic or enantiopure) |

Significance in Drug Development: The molecule's value lies in its differential reactivity . The benzylic chloride is highly susceptible to S_N2 and S_N1 nucleophilic displacement under mild conditions, while the aryl bromide remains inert until activated by transition metal catalysts (e.g., Pd, Ni). This allows researchers to build complex chiral pharmacophores sequentially without protecting groups.

Genesis and Synthetic Protocols

Historical Context of Discovery

While no single "Eureka" publication defines its birth, 1-Bromo-4-(1-chloroethyl)benzene emerged in the mid-20th century during physical organic chemistry studies focused on solvolysis rates and Hammett equation correlations.[1] Researchers sought to understand how electron-withdrawing groups (like p-Br) influenced the stability of benzylic carbocations generated from α-chloroalkyl benzenes.[1]

The Canonical Synthesis (Rational Design)

The most robust and reproducible method for generating high-purity 1-Bromo-4-(1-chloroethyl)benzene is the deoxychlorination of 1-(4-bromophenyl)ethanol .[1] This route avoids the regioselectivity issues associated with direct radical chlorination of 4-ethylbromobenzene.

Protocol: Deoxychlorination using Thionyl Chloride (SOCl₂)

Reagents:

-

Precursor: 1-(4-Bromophenyl)ethanol (1.0 equiv)[1]

-

Reagent: Thionyl Chloride (1.2 equiv)[1]

-

Catalyst/Base: Pyridine (0.1 equiv) or DMF (cat.)

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 1-(4-bromophenyl)ethanol dissolved in anhydrous DCM under an inert nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice/water bath to suppress elimination side-reactions (styrene formation).

-

Addition: Add Pyridine (catalytic base) to scavenge HCl. Slowly add Thionyl Chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution (SO₂ and HCl).[2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the alcohol.

-

Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ (to neutralize acid).

-

Extraction: Extract the aqueous layer with DCM (3x).[3] Combine organic phases and wash with brine.[3]

-

Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).

-

Purification: The crude oil is typically purified via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes) to yield the product as a colorless to pale yellow liquid.

Synthetic Pathway Diagram

Physicochemical Characterization

Reliable characterization is essential to distinguish the product from its styrene elimination byproduct.

Physical Properties[1][6]

-

Physical State: Colorless to pale yellow liquid (may crystallize at low temperatures).

-

Boiling Point: Estimated ~110–115°C at 10 mmHg (High boiling point requires vacuum for distillation).

-

Density: ~1.52 g/mL (Predicted based on di-halogenated analogs).[1]

-

Solubility: Soluble in organic solvents (DCM, Et₂O, Hexanes); insoluble in water.

Spectroscopic Signature (NMR & MS)

¹H NMR (400 MHz, CDCl₃) – Diagnostic Signals:

-

δ 7.45 – 7.30 ppm (m, 4H): Aromatic protons. Characteristic AA'BB' system indicating para-substitution.[1] The deshielding effect of Br and the alkyl group creates a distinct splitting pattern.

-

δ 5.05 ppm (q, J = 6.8 Hz, 1H): Benzylic methine (-CH-Cl) .[1] This quartet is the most diagnostic signal; its chemical shift confirms the transformation of C-OH (~4.8 ppm) to C-Cl.[1]

-

δ 1.82 ppm (d, J = 6.8 Hz, 3H): Methyl group (-CH₃) . A clean doublet coupled to the benzylic proton.

¹³C NMR (100 MHz, CDCl₃):

-

~58.5 ppm: Benzylic Carbon (C-Cl).[1]

-

~26.5 ppm: Methyl Carbon.

-

~121.8 ppm: Aromatic C-Br (ipso).[1]

-

~142.0 ppm: Aromatic C-Alkyl (ipso).[1]

-

~128–132 ppm: Aromatic CH signals.

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): Distinctive isotope pattern due to ⁷⁹Br/⁸¹Br (1:1) and ³⁵Cl/³⁷Cl (3:1).

-

Pattern: Look for a cluster of peaks at m/z ~218, 220, 222.

-

M (⁷⁹Br, ³⁵Cl)

-

M+2 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl)

-

M+4 (⁸¹Br, ³⁷Cl)

-

Mechanistic Insight: The SOCl₂ Reaction

The conversion of the secondary benzylic alcohol to the chloride is mechanistically nuanced. The presence of pyridine dictates the stereochemical outcome.[4]

-

Activation: The alcohol attacks SOCl₂, forming a chlorosulfite ester intermediate (-O-SO-Cl) and releasing HCl.[1]

-

Substitution (S_N2 vs S_N_i):

-

With Pyridine: Pyridine acts as a base to neutralize HCl and generates free chloride ions (Cl⁻). These attack the chlorosulfite from the backside (S_N2), leading to Inversion of Configuration .

-

Without Pyridine: The reaction may proceed via an S_N_i (Substitution Nucleophilic internal) mechanism, where the chlorine from the sulfite part attacks the carbocation from the front, leading to Retention of Configuration .

-

Note: For secondary benzylic substrates, the carbocation character is significant, often leading to partial racemization regardless of the method.

-

Mechanistic Flow Diagram

Applications in Drug Discovery[8]

-

Chiral Building Block: The racemic chloride can be resolved or synthesized enantioselectively (via enzymatic resolution of the alcohol precursor) to create chiral drugs.

-

Orthogonal Coupling:

-

Site A (Benzylic Cl): Reacts with amines, azides, or thiols to install polar functional groups.

-

Site B (Aryl Br): Reacts in Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.[1]

-

-

Intermediate Utility: Precursor for 4-vinylbromobenzene (via elimination) or complex diarylmethanes.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12648, (1-Chloroethyl)benzene (Analog). Retrieved from [Link][1]

-

Organic Syntheses. Use of Thionyl Chloride for Alkyl Chloride Synthesis. Org.[5][6][7][8][9] Synth. Coll. Vol. 4, p. 169. Retrieved from [Link]

-

Master Organic Chemistry. SOCl2 and PBr3: Mechanisms for Alcohol Conversion. Retrieved from [Link]

Sources

- 1. (1-Chloroethyl)benzene | CAS#:38661-82-4 | Chemsrc [chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy 1-Bromo-4-(1-chloroethyl)benzene | 20488-10-2 [smolecule.com]

- 8. youtube.com [youtube.com]

- 9. 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

"detailed protocol for Grignard reagent formation from 1-Bromo-4-(1-chloroethyl)benzene"

Protocol: Selective Magnesiation of 1-Bromo-4-(1-chloroethyl)benzene

Abstract

The formation of a Grignard reagent from 1-Bromo-4-(1-chloroethyl)benzene presents a classic chemoselectivity paradox. The molecule contains two reactive sites: the aryl bromide (Ar-Br) and the secondary benzylic chloride (Ar-CH(Cl)CH

This protocol details the Halogen-Magnesium Exchange method using the "Turbo Grignard" reagent (

Mechanistic Insight & Risk Assessment

The "Self-Destruction" Pathway (Why Standard Methods Fail)

In a classical Grignard preparation (Mg turnings, refluxing THF), the reaction relies on surface contact. As soon as a molecule of 1-magnesio-4-(1-chloroethyl)benzene forms, it encounters a solution full of electrophilic benzylic chlorides.

-

Result: Step-growth polymerization.

-

Observation: Formation of insoluble gums/tars, loss of titer, and exotherms that do not yield the desired monomeric species.

The Solution: Kinetic Control via Exchange

Using isopropylmagnesium chloride-lithium chloride complex (

-

Fast: Br/Mg exchange at the aryl position (driven by the formation of a more stable aryl-Mg species and the release of isopropyl chloride).

-

Slow: Nucleophilic attack of the formed Ar-MgX species on the secondary benzylic chloride at

.

Figure 1: Mechanistic divergence between classical insertion and kinetic exchange. The exchange pathway isolates the target species by suppressing intermolecular coupling.

Experimental Protocol

Reagents & Equipment

| Component | Specification | Purpose |

| Substrate | 1-Bromo-4-(1-chloroethyl)benzene | Target molecule ( |

| Exchange Reagent | Commercial "Turbo Grignard". Enhances exchange rate and solubility.[3] | |

| Solvent | Anhydrous THF | Must be distilled over Na/Benzophenone or from SPS. Water content |

| Quench Reagent | Iodine ( | For GC/MS titer determination. |

| Vessel | Schlenk flask or 3-neck RBF | Flame-dried, |

Step-by-Step Procedure

1. Preparation (T = -30 min)

-

Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under a stream of Argon. Allow to cool to room temperature.

-

Critical: Ensure the cooling bath (Acetone/Dry Ice or Cryostat) is ready. For this secondary benzylic chloride, precise temperature control is vital.

2. Substrate Loading (T = 0 min)

-

Charge the flask with 1-Bromo-4-(1-chloroethyl)benzene (1.0 equiv, e.g., 219 mg, 1.0 mmol).

-

Add Anhydrous THF (4.0 mL) via syringe.

-

Start stirring and cool the solution to

.-

Note: While primary benzylic chlorides tolerate

, the secondary chloride is more electrophilic. Starting at

-

3. Exchange Reaction (T = 10 min)

-

Dropwise, add

-PrMgCl -

Observation: The solution may turn slightly yellow or brown.

-

Stir at

for 30 minutes. -

Allow the mixture to warm slowly to

over 1 hour. Do not exceed

4. Monitoring & Validation (T = 90 min)

-

Aliquot Quench: Remove 0.1 mL of reaction mixture and squirt into a vial containing 0.2 mL of saturated

in THF (or water/proton source if checking consumption only). -

Analysis: Run GC-MS or TLC.

-

Success: Disappearance of starting material (Ar-Br) and appearance of the iodinated product (1-iodo-4-(1-chloroethyl)benzene) indicates successful Grignard formation.

-

Failure (Coupling): Presence of dimers (molecular weight

2x substrate) indicates temperature was too high.

-

5. Utilization

-

The resulting Grignard reagent is ready for electrophilic trapping (e.g., addition to aldehydes, ketones, or transmetallation to Zn/Cu).

-

Rule: Add the electrophile to the cold Grignard solution, or add the Grignard to the electrophile at low temp.

Quality Control & Troubleshooting

Titration (Knochel Method)

Standard colorimetric titration is required to determine exact concentration before use.

-

Titrant: 1.0 M solution of

in THF (weighed precisely). -

Indicator: No indicator needed (persistence of

color) OR use 4-(phenylazo)diphenylamine (turns violet to yellow). -

Calculation: Molarity = (mmol

) / (Vol Grignard).

Troubleshooting Table

| Issue | Diagnosis | Corrective Action |

| Starting Material Remains | Exchange is too slow at | Warm to |

| Dimer Formation (Wurtz) | Temperature too high; Benzylic attack occurred. | Repeat reaction at strictly |

| Precipitation | Solubility limit reached. | The LiCl adduct usually prevents this, but if observed, add more THF. Do not warm to dissolve.[4] |

| Low Yield after Trapping | Electrophile contained moisture or enolizable protons. | Dry electrophile over molecular sieves (3Å) or |

Workflow Visualization

Figure 2: Operational workflow for the generation of the functionalized Grignard reagent.

References

-

Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5][6] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

-

Knochel, P., et al. (2003).[3] Functionalized Main-Group Organometallics for Organic Synthesis. Angewandte Chemie International Edition, 42(36), 4302–4320. Link

-

Bao, R. L.-Y., & Zhao, R. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards. Beilstein Journal of Organic Chemistry, 16, 1373–1380. Link

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Note: 1-Bromo-4-(1-chloroethyl)benzene as a Precursor for Active Pharmaceutical Ingredients

[1]

Executive Summary

1-Bromo-4-(1-chloroethyl)benzene (CAS 6529-53-9) serves as a high-value bifunctional scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structural uniqueness lies in the orthogonal reactivity of its two halogen handles: the aryl bromide , primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the benzylic chloride , a highly reactive electrophile suitable for nucleophilic substitution and chiral resolution.

This guide details the protocols for leveraging this precursor to generate (S)-1-(4-bromophenyl)ethylamine , a critical chiral building block for various therapeutic classes, including tyrosine kinase inhibitors, antifungal agents, and GPCR modulators.

Chemical Profile & Stability

The benzylic chloride moiety is prone to hydrolysis and elimination (forming 4-bromostyrene) if mishandled.[1] Strict control of moisture and temperature is required during storage and initial processing.[2]

| Property | Specification | Critical Handling Note |

| CAS Number | 6529-53-9 | Verify isomeric purity (racemic vs. enantiopure). |

| Molecular Weight | 219.51 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition (HCl release).[1] |

| Reactivity (Cl) | Benzylic Electrophile ( | Highly sensitive to moisture; hydrolyzes to alcohol. |

| Reactivity (Br) | Aryl Halide (Pd-coupling) | Stable under standard nucleophilic conditions.[1] |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Avoid metal containers; glass or fluoropolymer only. |

Strategic Reaction Pathways

The utility of 1-bromo-4-(1-chloroethyl)benzene lies in its ability to undergo chemo-selective functionalization .[1] The benzylic position is typically derivatized first to establish the chiral center, followed by cross-coupling at the aryl bromide position to build the drug scaffold.[2]

Pathway Visualization

Caption: Divergent synthesis pathways. The primary pharmaceutical route (Blue) involves stereoselective amination followed by coupling.

Detailed Protocols

Protocol A: Synthesis of (S)-1-(4-Bromophenyl)ethylamine

This protocol describes the conversion of the racemic chloride to the chiral amine, a pharmacophore found in numerous development candidates. This method uses a chemical resolution approach, though enzymatic routes (lipase-catalyzed kinetic resolution) are also viable for scale-up.[1]

Mechanism: Nucleophilic substitution with azide followed by Staudinger reduction and chiral resolution.[2]

Reagents:

-

Sodium Azide (

) -

Triphenylphosphine (

) -

L-(+)-Tartaric acid (Resolving agent)[1]

-

Solvents: DMF, THF, Methanol[2]

Step-by-Step Methodology:

-

Azidation:

-

Dissolve 1-bromo-4-(1-chloroethyl)benzene (1.0 eq) in anhydrous DMF (5 vol).

-

Add

(1.2 eq) cautiously at 0°C. -

Stir at room temperature for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.[2]

-

Safety Note: Azides are shock-sensitive.[1] Do not concentrate the reaction mixture to dryness. Perform aqueous workup immediately.[2]

-

-

Reduction (Staudinger):

-

Extract the azide intermediate into THF.

-

Add

(1.1 eq) and water (1.5 eq). Stir for 12 hours at room temperature to release

-

-

Chiral Resolution:

-

Dissolve the crude racemic amine in Methanol.[2]

-

Add L-(+)-Tartaric acid (0.5 eq) dissolved in hot methanol.

-

Allow the solution to cool slowly to 4°C to crystallize the diastereomeric salt.[2]

-

Filter and recrystallize twice from MeOH/Water to achieve >99% ee.[2]

-

Basify with 1M NaOH to liberate the free base: (S)-1-(4-Bromophenyl)ethylamine .[1]

-

Validation:

-

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).

-

Target: >98% ee required for API use.

Protocol B: Chemo-Selective Suzuki-Miyaura Coupling

This protocol demonstrates how to couple the aryl bromide end without affecting the reactive benzylic chloride (or the installed amine).[1] This is critical for modular drug assembly.

Challenge: The benzylic chloride/amine can poison Pd catalysts or undergo side reactions.[2] Solution: Use of bulky phosphine ligands and mild bases.[2]

Reagents:

-

Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid)[1]

-

Catalyst:

or -

Base:

(Avoid strong alkoxides) -

Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with the aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq). Cycle

/Vacuum 3 times. -

Catalyst Addition: Add Pd catalyst (0.02–0.05 eq) under a positive nitrogen flow.

-

Reaction: Degas the solvent mixture and transfer via cannula. Heat to 80°C for 4–8 hours.

-

Note: Monitor the integrity of the chiral center. High temperatures (>100°C) may cause partial racemization at the benzylic position.[2]

-

-

Workup: Cool to RT, filter through Celite, and partition between EtOAc and water.

-

Purification: Silica gel chromatography.

Application Case Study: Kinase Inhibitor Synthesis

Context: Many Tyrosine Kinase Inhibitors (TKIs) utilize a biaryl scaffold linked to a chiral solubilizing group.[2] The 1-(4-bromophenyl)ethylamine moiety provides both the structural rigidity (phenyl ring) and the hydrogen-bonding capability (amine) required for the ATP-binding pocket.[1]

Workflow Integration:

-

Starting Material: 1-Bromo-4-(1-chloroethyl)benzene.[1]

-

Step 1: Convert to (S)-Amine (Protocol A).[1]

-

Step 2: Protect Amine (Boc-anhydride).[1]

-

Step 3: Suzuki Coupling with Heteroaryl Boronate (Protocol B).[2]

-

Step 4: Deprotection to yield the active API candidate.[2]

Data Summary (Typical Yields):

| Step | Transformation | Typical Yield | Critical Quality Attribute (CQA) |

| 1 | Cl → | 85–90% | Complete conversion of chloride |

| 2 | Resolution | 35–40% (theoretical max 50%) | Enantiomeric Excess (>99%) |

| 3 | Suzuki Coupling | 75–85% | Residual Pd < 10 ppm |

References

Application Note: Step-by-Step Synthesis of Novel Derivatives from 1-Bromo-4-(1-chloroethyl)benzene

Executive Summary

1-Bromo-4-(1-chloroethyl)benzene (CAS: 6529-53-9) serves as a high-value "bifunctional linchpin" in medicinal chemistry. Its structure contains two distinct electrophilic handles: a reactive benzylic chloride and a stable aryl bromide. This duality allows for the rapid assembly of complex, non-symmetrical biaryl scaffolds common in kinase inhibitors and GPCR ligands.

This guide details a validated workflow to synthesize novel triazole-linked biaryl derivatives. By exploiting the kinetic reactivity difference between the

Core Synthesis Strategy

-

Step 1 (Benzylic Substitution): Selective displacement of the benzylic chloride with sodium azide.

-

Step 2 (Aryl Coupling): Suzuki-Miyaura coupling at the aryl bromide position.

-

Step 3 (Cyclization): Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate a library of triazoles.

Strategic Analysis: Reactivity & Chemo-selectivity

The success of this synthesis relies on the "Reactivity Hierarchy" of the starting material. The benzylic chloride is susceptible to nucleophilic attack (

Reactivity Map

Figure 1: Chemo-selectivity profile. The benzylic position must be addressed first to prevent elimination or hydrolysis during basic cross-coupling conditions.

Detailed Experimental Protocols

Protocol A: Selective Benzylic Azidation

Objective: Convert the unstable benzylic chloride into a stable azide handle. Rationale: Azides are stable to the basic/thermal conditions of Suzuki coupling, whereas the starting chloride is prone to hydrolysis or elimination to 4-bromo-styrene.

Reagents:

-

Substrate: 1-Bromo-4-(1-chloroethyl)benzene (1.0 eq)

-

Reagent: Sodium Azide (

) (1.5 eq) -

Solvent: DMF (Anhydrous)

-

Workup: Ethyl Acetate / Water

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 1-Bromo-4-(1-chloroethyl)benzene (10 mmol, 2.19 g) and dissolve in anhydrous DMF (20 mL).

-

Addition: Add Sodium Azide (15 mmol, 0.975 g) in a single portion. Caution:

is toxic. -

Reaction: Stir the suspension at Room Temperature for 4–6 hours.

-

Note: Heating is rarely required and increases the risk of elimination.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

) will disappear, replaced by the azide ( -

Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with brine to remove DMF. Dry over -

Yield: Expect >90% yield of a clear oil.

-

Validation: IR stretch at ~2100

(Azide).

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the aryl bromide to create a biaryl core. Rationale: Using the azide intermediate from Protocol A prevents side reactions at the benzylic position.

Reagents:

-

Substrate: 1-(1-azidoethyl)-4-bromobenzene (from Protocol A) (1.0 eq)

-

Boronic Acid: Phenylboronic acid (or derivative) (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane

Step-by-Step Procedure:

-

Degassing: In a reaction vial, combine the azide substrate (1.0 eq), boronic acid (1.2 eq), and

(5 mol%). Evacuate and backfill with Nitrogen ( -

Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration) and aqueous

(3.0 eq). -

Reaction: Heat to 80°C for 12 hours.

-

Critical Control: Do not exceed 90°C to ensure the thermal stability of the alkyl azide.

-

-

Workup: Cool to RT, filter through a celite pad, and concentrate. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

Protocol C: "Click" Cyclization (Triazole Formation)

Objective: Utilize the azide handle to install a diverse library of substituents via triazole formation.

Reagents:

-

Substrate: Biaryl Azide (from Protocol B)

-

Reagent: Terminal Alkyne (e.g., propargyl alcohol, phenylacetylene)

-

Catalyst:

(10 mol%) + Sodium Ascorbate (20 mol%) -

Solvent: t-BuOH / Water (1:1)

Step-by-Step Procedure:

-

Assembly: Dissolve the biaryl azide (1.0 eq) and terminal alkyne (1.1 eq) in t-BuOH/Water (1:1).

-

Catalysis: Add freshly prepared Sodium Ascorbate solution followed by Copper Sulfate solution.

-

Reaction: Stir vigorously at RT for 2–12 hours. The product often precipitates out of the solution.

-

Isolation: Filter the solid or extract with DCM.

-

Result: 1,4-disubstituted 1,2,3-triazole derivative.

Synthesis Workflow Visualization

Figure 2: Sequential workflow ensuring protection of the benzylic position via azidation prior to palladium catalysis.

Data Summary & Quality Control

Analytical Expectations:

| Compound Stage | Key 1H NMR Signal (CDCl3) | IR Signal | Mass Spec (ESI) |

| Starting Material | - | M+ / M+2 (Br isotope) | |

| Azide Intermediate | ~2100 | Loss of | |

| Biaryl Intermediate | Additional aromatic protons | ~2100 | M+ (Biaryl mass) |

| Final Triazole | Azide peak disappears | M+H (Stable) |

Troubleshooting Guide:

-

Issue: Formation of styrene (elimination product) in Step 1.

-

Solution: Ensure reaction is at RT. Do not use basic solvents (like Pyridine). Ensure DMF is neutral.

-

-

Issue: Low yield in Suzuki Coupling (Step 2).

-

Solution: Degas solvents thoroughly. Oxygen poisons the Pd catalyst. Switch to

if

-

References

-

Reactivity of Benzylic Halides

-

Suzuki-Miyaura Coupling Protocols

- Title: Suzuki-Miyaura Cross-Coupling: A Practical Guide.

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Click Chemistry (CuAAC)

-

Starting Material Data

- Title: 1-Bromo-4-(1-chloroethyl)benzene (CAS 6529-53-9).

- Source: PubChem Labor

-

URL:[Link]

Sources

Application Note: Chemoselective Heck Arylation of 1-Bromo-4-(1-chloroethyl)benzene

Executive Summary

This guide details the optimization and execution of the Heck-Mizoroki reaction utilizing 1-Bromo-4-(1-chloroethyl)benzene as the electrophile. This substrate presents a specific chemoselectivity challenge: differentiating between the highly reactive aryl bromide (Ar-Br) and the reactive, thermally labile benzylic chloride (Ar-CH(Cl)CH₃).

While the aryl bromide is the intended site for oxidative addition by Palladium(0), the 1-chloroethyl moiety possesses

Key Deliverables:

-

Chemoselectivity: Exclusive coupling at the Ar-Br bond.

-

Substrate Integrity: Preservation of the benzylic chloride moiety by suppressing HCl elimination.

-

Protocols: Two validated methods (Phosphine-Free/Phase Transfer and Standard Phosphine) tailored to substrate stability.

Critical Analysis & Mechanistic Insight

The Chemoselectivity Hierarchy

Palladium-catalyzed cross-coupling rates generally follow the bond dissociation energy order: Ar-I > Ar-Br > Ar-Cl. In this substrate, the Ar-Br bond is significantly more prone to oxidative addition than the benzylic C-Cl bond under standard conditions (

The Elimination Trap

The primary failure mode with 1-Bromo-4-(1-chloroethyl)benzene is not competing cross-coupling, but base-mediated dehydrohalogenation .

-

Mechanism: The base required to regenerate the Pd(0) catalyst (e.g., Et

N) can deprotonate the -

Result: Formation of 4-bromostyrene (or coupled vinylstyrene products), resulting in polymerization or loss of the alkyl chloride functionality.

-

Mitigation Strategy: Use of mild, inorganic bases (Carbonates, Acetates) and "Jeffery conditions" (Phase Transfer Catalysis) allows for lower reaction temperatures, significantly reducing the rate of thermal elimination compared to the desired Heck cycle.

Decision Matrix: Reaction Pathway

The following logic flow illustrates the critical decision points for preserving the alkyl chloride.

Figure 1: Decision matrix for selecting reaction conditions based on alkene reactivity and elimination risk.

Experimental Protocols

Protocol A: The "Jeffery" Method (Recommended)

Best for: Activated alkenes (acrylates, styrenes) and maximum preservation of the chloroethyl group. This method uses Tetrabutylammonium bromide (TBAB) as a phase-transfer agent and nanoparticle stabilizer, allowing the reaction to proceed at lower temperatures without phosphine ligands.

Reagents:

-

Substrate: 1-Bromo-4-(1-chloroethyl)benzene (1.0 equiv)

-

Alkene: Ethyl Acrylate or Styrene (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)

(1 – 2 mol%) -

Additive: TBAB (1.0 equiv)

-

Base: NaOAc or NaHCO

(2.5 equiv) — Note: Weaker bases minimize elimination. -

Solvent: DMF or DMAc (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon flow.

-

Charging: Add Pd(OAc)

(2.2 mg, 0.01 mmol), TBAB (322 mg, 1.0 mmol), and NaOAc (205 mg, 2.5 mmol). -

Substrate Addition: Add 1-Bromo-4-(1-chloroethyl)benzene (219 mg, 1.0 mmol) and the alkene (1.2 mmol).

-

Solvent: Add DMF (5 mL) via syringe. Seal the flask with a septum.

-

Degassing: Sparge the mixture with Argon for 10 minutes (critical to protect the active Pd(0) species).

-

Reaction: Heat the mixture to 75 °C . Monitor by TLC every 2 hours.

-

Checkpoint: The reaction typically completes in 4–8 hours. If conversion is slow, increase T to 85 °C but do not exceed 90 °C to prevent HCl elimination.

-

-

Quench: Cool to room temperature. Dilute with Et

O (20 mL) and wash with water (3 x 10 mL) to remove DMF and TBAB. -

Purification: Dry organic layer over MgSO

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: The Phosphine Method (Classic)

Best for: Less reactive alkenes or when specific regiocontrol is required.

Reagents:

-

Substrate: 1.0 equiv

-

Alkene: 1.5 equiv

-

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: PPh

(4 mol%) or P(o-tol) -

Base: K

CO -

Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Workflow:

-

Pre-complexation: In the reaction vessel, mix Pd(OAc)

and PPh -

Addition: Add the aryl bromide substrate, alkene, and K

CO -

Reflux: Heat to 80 °C .

-

Note: Acetonitrile reflux (82 °C) is a self-limiting temperature guard. Toluene (110 °C) increases the risk of elimination and should only be used if MeCN fails.

-

-

Monitoring: Monitor by ¹H NMR of crude aliquots. Look for the diagnostic quartet of the -CH(Cl)CH₃ group (~5.1 ppm). If this signal disappears or splits into vinyl signals (5.2–6.7 ppm region), stop heating immediately.

Data Summary & Troubleshooting

The following table summarizes expected shifts and troubleshooting indicators.

| Parameter | Target Signal (Retention) | Warning Signal (Elimination) | Corrective Action |

| ¹H NMR (Benzylic) | Quartet at ~5.1 ppm (1H) | Disappearance of quartet | Lower Temp; Switch to NaHCO |

| ¹H NMR (Methyl) | Doublet at ~1.8 ppm (3H) | Shift to ~5.3/5.8 ppm (Vinyl) | Reduce Base strength |

| TLC (Rf) | Product usually more polar than SM | Non-polar smear (Polymer) | Add Hydroquinone (radical inhibitor) |

| Color | Orange/Dark Brown (Active) | Palladium Black precip. | Add more TBAB or Ligand |

Visualizing the Reaction Pathway

The diagram below details the molecular transformation and potential side reactions.[1]

Figure 2: Mechanistic pathway showing the desired catalytic cycle versus the competing thermal elimination.

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

- Context: The definitive review on Heck conditions, establishing the "Jeffery conditions" (TBAB)

-

Jeffery, T. (1984). Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions. Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.

- Context: The foundational paper for using Tetraalkylammonium salts to permit phosphine-free coupling, essential for this protocol to avoid high-temperature elimin

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

- Context: Provides the reactivity hierarchy (Br vs Cl) and discusses conditions where aryl chlorides become reactive, helping establish the upper temperature limits to maintain chemoselectivity.

-

McCartney, D., & Guiry, P. J. (2011). The asymmetric Heck and related reactions. Chemical Society Reviews, 40(10), 5122-5150.

- Context: While this protocol is not asymmetric, this review covers substrate stability and the behavior of benzylic stereocenters under Heck conditions.

Sources

"application of 1-Bromo-4-(1-chloroethyl)benzene in specialty polymer synthesis"

Application Note: 1-Bromo-4-(1-chloroethyl)benzene in Specialty Polymer Synthesis

Part 1: Executive Summary & Strategic Utility

1-Bromo-4-(1-chloroethyl)benzene (CAS: 65230-47-5) represents a high-value "hetero-bifunctional" initiator critical for the synthesis of complex macromolecular architectures. Its structural uniqueness lies in the orthogonality of its two halogenated sites:

-

The Aliphatic Benzylic Chloride (1-chloroethyl): A highly efficient, chemically labile initiator for Atom Transfer Radical Polymerization (ATRP) and Cationic Polymerization.

-

The Aromatic Bromide (Aryl-Br): A chemically stable moiety under standard ATRP conditions, serving as a "latent" functional handle for post-polymerization modification (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination) or transformation into organometallic reagents (Grignard/Lithium).

Primary Application: Synthesis of

Part 2: Technical Mechanism & Causality

The Orthogonality Principle

The success of this compound relies on the bond dissociation energy (BDE) differential between the

-

ATRP Activation: The benzylic C-Cl bond is activated by Cu(I) catalysts (e.g., CuCl/PMDETA) to generate a radical species, initiating the polymerization of styrenes or (meth)acrylates.

-

Inertness of Aryl-Br: The aromatic C-Br bond requires oxidative addition (typically Pd(0) or high-temperature Cu) to break. Consequently, it remains intact during the ATRP process, yielding a polymer chain perfectly capped with an aryl bromide.

Mechanism Diagram: Dual-Stage Synthesis

Figure 1: Workflow demonstrating the sequential activation of the aliphatic chloride followed by the aromatic bromide.

Part 3: Experimental Protocols

Protocol A: Synthesis of -(4-Bromophenyl) Polystyrene via ATRP

Objective: To synthesize a well-defined polystyrene macroinitiator retaining the aryl-bromide end group.

Reagents:

-

Monomer: Styrene (purified by passing through basic alumina to remove inhibitors).

-

Catalyst: Cu(I)Cl (Must be purified/white; green Cu(II) indicates oxidation).

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

-

Solvent: Anisole (optional, for viscosity control) or Bulk.

Stoichiometry: [Monomer]:[Initiator]:[CuCl]:[PMDETA] = 100:1:1:1

Step-by-Step Methodology:

-

Schlenk Preparation: Flame-dry a 25 mL Schlenk flask and cycle with

three times. -

Charge Components: Under

flow, add CuCl (9.9 mg, 0.1 mmol). -

Degassing: Seal flask. Evacuate and backfill with

(3 cycles) to remove -

Liquid Addition: Via gas-tight syringe, add:

-

Styrene (1.15 mL, 10 mmol).

-

PMDETA (21

L, 0.1 mmol). -

Observation: The solution should turn light green/blue as the complex forms.

-

-

Initiator Addition: Add 1-Bromo-4-(1-chloroethyl)benzene (21.9 mg, 0.1 mmol) dissolved in minimal degassed anisole.

-

Polymerization: Immerse flask in a pre-heated oil bath at 110°C .

-

Kinetics: Reaction rate is controlled by the C-Cl homolysis.

-

-

Termination: After achieving ~60-70% conversion (approx. 4-6 hours), quench by exposing to air (oxidizes Cu(I) to Cu(II)) and cooling to RT.

-

Purification: Dilute with THF, pass through a neutral alumina column (removes Cu catalyst), and precipitate into cold methanol (10-fold excess).

-

Validation:

NMR should show the broad polymer backbone signals and distinct aromatic signals from the initiator end-group (approx. 7.4 ppm).

Protocol B: Post-Polymerization Functionalization (Suzuki Coupling)

Objective: To attach a functional group (e.g., Pyrene dye) to the

Reagents:

-

Substrate:

-(4-Bromophenyl) Polystyrene (from Protocol A). -

Coupling Partner: 1-Pyreneboronic acid.

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)). -

Base:

(2M aqueous solution). -

Solvent: Toluene/THF mixture (degassed).

Methodology:

-

Dissolve Polymer (1 eq) and Pyreneboronic acid (1.5 eq) in Toluene.

-

Add

(0.05 eq) under inert atmosphere.[3] -

Add degassed aqueous

. -

Reflux at 90°C for 24 hours.

-

Purification: Precipitate in Methanol. Reprecipitate 3x to remove unreacted dye.

-

Result: Fluorescently labeled Polystyrene.

Part 4: Data Presentation & Analysis

The following table summarizes expected kinetic data for Styrene ATRP using this initiator versus a standard (1-Bromoethyl)benzene initiator.

Table 1: Comparative Initiator Efficiency

| Parameter | 1-Bromo-4-(1-chloroethyl)benzene | (1-Bromoethyl)benzene (Standard) | Causality/Note |

| Halogen Type | Benzylic Chloride | Benzylic Bromide | Cl initiates slower than Br; better control for fast monomers. |

| Catalyst System | CuCl / PMDETA | CuBr / PMDETA | Matching Halogen (Cl-Cl) prevents halogen exchange scrambling. |

| Initiation Rate ( | Moderate | Fast | Slower initiation may broaden PDI slightly at low conversion. |

| End-Group Fidelity | >98% (Aryl-Br intact) | N/A (No functional end) | Crucial Advantage: Allows post-mod. |

| Typical Đ ( | 1.15 - 1.25 | 1.05 - 1.15 | Slightly higher Đ due to Cl-initiation kinetics. |

Part 5: Troubleshooting & Critical Controls

-

"The Green Solution" Issue: If your reaction mixture turns green immediately upon adding CuCl, your catalyst is oxidized. Use fresh CuCl or add a reducing agent (Sn(EH)2) (ARGET ATRP conditions).

-

Halogen Exchange: Do not use CuBr catalyst with this chloride initiator unless you intend to switch the chain end to a bromide. Using CuBr will result in a mixture of Cl and Br chain ends, complicating kinetics (

varies). Always match Initiator-Halogen to Catalyst-Halogen (Cl-Cl). -

Temperature Sensitivity: The aryl-bromide is stable at 110°C. Do not exceed 130°C to avoid potential thermal elimination or side reactions of the benzylic chloride end.

Part 6: References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[4][5] Chemical Reviews, 101(9), 2921–2990. Link

-

Foundational text on ATRP mechanisms and initiator selection.

-

-

Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional Polymers by Atom Transfer Radical Polymerization.[5] Progress in Polymer Science, 26(3), 337-377. Link

-

Details the use of functionalized initiators, including halobenzyl derivatives.

-

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Authoritative source for the post-polymerization coupling protocol.

-

-

Sigma-Aldrich. (n.d.). ATRP Initiators & Ligands Product Guide.Link

-

General reference for catalyst/ligand stoichiometry.

-

Sources

- 1. Buy 1-Bromo-4-(1-chloroethyl)benzene | 20488-10-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Synthesis and Reactivities of Conducting Hexathienylbenzene-Co-Poly(3-Hexylthiophene) Star-Branched Copolymer as Donor Material for Organic Photovoltaic Cell [frontiersin.org]

- 4. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Nucleophilic Substitution of 1-Bromo-4-(1-chloroethyl)benzene

Executive Summary

This application note details the optimized protocols for the chemoselective nucleophilic substitution of 1-Bromo-4-(1-chloroethyl)benzene (CAS: 25348-54-3). This scaffold is a critical bifunctional linker in drug discovery, offering two distinct electrophilic sites: a highly reactive secondary benzylic chloride and a stable aryl bromide.

The primary challenge in handling this substrate is the competition between Nucleophilic Substitution (

Mechanistic Insight & Reaction Design

The Reactivity Hierarchy

The substrate contains two halogenated positions with vastly different electronic and steric environments. Understanding this hierarchy is the foundation of the experimental design.

| Site | Moiety | Hybridization | Reactivity Profile | Primary Mechanism |

| A | Benzylic Chloride | High. Activated by the adjacent | ||

| B | Aryl Bromide | Low. Bond strength is high. Unreactive to standard nucleophiles without metal catalysis (Pd/Cu). | Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald) |

The Critical Competition: vs. E2

The secondary benzylic position is chemically "ambidextrous." While polar aprotic solvents enhance nucleophilicity (

-